molecular formula C23H25BrN2O3 B3931492 ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B3931492
M. Wt: 457.4 g/mol
InChI Key: VYUQRLYKYWEPHX-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the indole ring.

    Methoxylation: Addition of a methoxy group.

    Phenylation: Attachment of a phenyl group.

    Pyrrolidinylation: Incorporation of a pyrrolidine moiety.

    Esterification: Formation of the ethyl ester group.

These reactions are often carried out under controlled conditions using specific catalysts and reagents to ensure high yield and purity .

Chemical Reactions Analysis

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups using nucleophiles.

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

  • ETHYL 6-BROMO-5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 6-bromo-5-methoxy-1-phenyl-2-(pyrrolidin-1-ylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O3/c1-3-29-23(27)22-17-13-21(28-2)18(24)14-19(17)26(16-9-5-4-6-10-16)20(22)15-25-11-7-8-12-25/h4-6,9-10,13-14H,3,7-8,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUQRLYKYWEPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
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ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
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ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
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ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
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ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

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